Product packaging for Methyl 4-(aminomethyl)-2-methoxybenzoate(Cat. No.:)

Methyl 4-(aminomethyl)-2-methoxybenzoate

Cat. No.: B8774637
M. Wt: 195.21 g/mol
InChI Key: GNBQLMBPFKIXJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(aminomethyl)-2-methoxybenzoate ( 1027035-76-2 ) is a benzoate derivative organic compound with the molecular formula C 10 H 13 NO 3 and a molecular weight of 195.22 g/mol . It is supplied as a solid and requires cold-chain transportation to ensure stability . This compound serves as a versatile chemical building block and organic synthetic intermediate . The presence of both aminomethyl and ester functional groups on its aromatic ring makes it a valuable precursor in pharmaceutical and fine chemical research. It is primarily used in organic synthesis for the construction of more complex molecules and as a key starting material for the development of pharmaceutical intermediates . Given its role as an intermediate, researchers value this compound for exploring new synthetic pathways and developing potential active pharmaceutical ingredients (APIs). For specific applications, mechanism of action, and detailed safety and handling information beyond the provided safety data sheet, researchers are encouraged to consult the relevant scientific literature. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO3 B8774637 Methyl 4-(aminomethyl)-2-methoxybenzoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

methyl 4-(aminomethyl)-2-methoxybenzoate

InChI

InChI=1S/C10H13NO3/c1-13-9-5-7(6-11)3-4-8(9)10(12)14-2/h3-5H,6,11H2,1-2H3

InChI Key

GNBQLMBPFKIXJX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CN)C(=O)OC

Origin of Product

United States

Ii. Advanced Synthetic Strategies for Methyl 4 Aminomethyl 2 Methoxybenzoate and Its Analogues

Catalytic Reduction Methodologies for Aminomethyl Benzoate (B1203000) Derivatives

The reduction of a nitrile or a related nitrogen-containing functional group is a primary strategy for introducing the aminomethyl moiety. Modern synthetic chemistry offers several catalytic approaches to achieve this transformation with high efficiency and selectivity.

Catalytic hydrogenation is a widely employed and economical method for the synthesis of primary amines from nitriles. wikipedia.org This process typically involves the use of hydrogen gas and a heterogeneous or homogeneous catalyst. For the synthesis of aminomethyl benzoate derivatives, the corresponding cyanobenzoate ester serves as the starting material.

The choice of catalyst is paramount in directing the reaction towards the desired primary amine and minimizing the formation of secondary and tertiary amine byproducts, which can arise from the reaction of the primary amine product with intermediate imines. wikipedia.orgacsgcipr.org Commonly used catalysts include Group 10 metals such as Palladium (Pd), Platinum (Pt), and Raney Nickel. wikipedia.org Cobalt-based catalysts have also demonstrated high selectivity for primary amine production. nih.gov The structure of the catalyst, such as atomically dispersed single atoms versus clusters, can significantly influence the reaction pathway and product selectivity. For instance, studies have shown that fully exposed palladium clusters can exhibit high selectivity towards primary amines, while single palladium atoms may preferentially generate secondary amines. nih.gov

Reaction conditions such as solvent, pH, temperature, and hydrogen pressure are also critical factors that can be optimized to enhance the yield and selectivity of the primary amine. wikipedia.org For example, the hydrogenation of various aromatic nitriles to their corresponding primary amines has been successfully achieved with high conversion and selectivity using nickel-based catalysts under mild conditions. chemrxiv.org

Catalyst SystemSubstrate TypeKey Features
Palladium on Carbon (Pd/C)Aromatic nitrilesGood to excellent yields of primary amines using ammonium (B1175870) formate (B1220265) as a hydrogen donor under mild conditions. bme.hu
Raney NickelAliphatic and aromatic nitrilesA cost-effective catalyst, though sometimes requiring higher pressures and temperatures. wikipedia.org
Cobalt-based catalysts(Hetero)aromatic and aliphatic nitrilesOffers high selectivity for primary amines with non-noble metal systems. nih.gov
Atomically dispersed Pd clustersAromatic nitrilesHigh selectivity (>98%) towards primary amines under mild transfer hydrogenation conditions. nih.gov

The reduction of imine precursors, formed from the condensation of a formylbenzoate with ammonia (B1221849), also provides a viable route to aminomethyl benzoates. google.com Asymmetric transfer hydrogenation of imines using iron catalysts has been developed, offering a pathway to chiral amines. nih.gov

Borohydride-based reducing agents offer a valuable alternative to catalytic hydrogenation, particularly when high functional group tolerance is required. Sodium borohydride (B1222165) (NaBH₄) alone is generally not strong enough to reduce nitriles. chemguide.co.uk However, its reactivity can be significantly enhanced by the addition of co-catalysts.

A combination of sodium borohydride with cobalt(II) chloride has been shown to effectively reduce the 4-nitrile group of a methyl benzoate. google.comgoogle.com Similarly, systems employing sodium borohydride with ferric chloride have been used to reduce both aromatic and aliphatic nitriles to primary amines under mild conditions. jlu.edu.cn

More sophisticated borohydride reagents have also been developed. Diisopropylaminoborane, in the presence of a catalytic amount of lithium borohydride (LiBH₄), is capable of reducing a wide variety of nitriles to primary amines in excellent yields. nih.govorganic-chemistry.org This system displays notable chemo-selectivity, allowing for the reduction of a nitrile group in the presence of other functional groups like esters, provided the nitrile is activated by an electron-withdrawing substituent. nih.gov A catalyst-free method using sodium amidoborane and lithium borohydride has also been reported for the efficient reduction of nitriles to amine-boranes, which can then be hydrolyzed to the primary amine. rsc.org

Reagent SystemSubstrate ScopeKey Advantages
NaBH₄ / Cobalt(II) chlorideNitrile-functionalized complex moleculesSelective reduction of the nitrile group under mild conditions. google.com
NaBH₄ / Ferric chlorideAromatic and aliphatic nitrilesModerate yields under mild conditions. jlu.edu.cn
Diisopropylaminoborane / cat. LiBH₄Aromatic and aliphatic nitrilesExcellent yields; tolerates unconjugated alkenes and alkynes. nih.gov
Sodium amidoborane / LiBH₄Aromatic and aliphatic nitrilesCatalyst-free reduction to amine-boranes at room temperature. rsc.org

Electrochemical synthesis represents a greener and more sustainable approach to chemical transformations. The electrochemical reduction, or electrocatalytic hydrogenation, of nitriles to primary amines is a promising method for the electrification of amine production. nsf.gov This technique can be performed at room temperature and pressure, avoiding the need for high-pressure hydrogen gas and stoichiometric chemical reducing agents. nsf.govnih.gov

Studies have shown that transition metals can be used as cathodes to facilitate the electrochemical hydrogenation of nitriles. researchgate.net Recent advancements have utilized nanostructured copper electrocatalysts for the selective hydrogenation of nitriles to primary amines. nsf.gov A key innovation in this area is the use of CO₂-saturated electrolytes. The dissolved CO₂ reversibly reacts with the newly formed primary amine to create carbamic acid or carbamates. This in-situ protection prevents the primary amine from reacting with intermediate imines, thus suppressing the formation of secondary and tertiary amines and leading to high selectivity for the desired primary amine product. nsf.gov

Esterification Routes for Aminomethyl Benzoic Acids

The synthesis of Methyl 4-(aminomethyl)-2-methoxybenzoate can also be approached by first preparing the corresponding aminomethyl benzoic acid and then performing an esterification reaction.

The direct esterification of an aminomethyl benzoic acid, such as 4-(aminomethyl)benzoic acid, presents a straightforward route to the corresponding methyl ester. A process has been developed where 4-(aminomethyl)benzoic acid is esterified in the presence of hydrochloric acid. google.com A crucial aspect of this method is the careful control of pH and temperature during the reaction and workup phases. This control allows for the direct isolation of the final product without the need to isolate the intermediate hydrochloride salt, leading to excellent yields of over 85%. google.com

Generally, the esterification of amino acids can be achieved using various reagents. A convenient and efficient method involves the use of trimethylchlorosilane (TMSCl) in methanol (B129727) at room temperature. nih.gov This system has been shown to be effective for a wide range of natural, aromatic, and aliphatic amino acids, providing the corresponding methyl ester hydrochlorides in good to excellent yields. nih.gov

Halogen-Amine Exchange Reactions

Substitution reactions, where a halogen atom is displaced by an amine, offer another synthetic pathway. The synthesis of Methyl 4-(aminomethyl)benzoate has been reported via a chlorine-amine exchange reaction on methyl 4-(chloromethyl)benzoate in nonaqueous media. google.com

More advanced strategies include aryne aminohalogenation. While not a direct exchange on the final product, this method involves the difunctionalization of aryne intermediates. Protic amines can be used in these reactions, enabled by halogen transfer reagents, to produce structurally diverse ortho-haloanilines. nih.gov This approach allows for the installation of both an amine and a halogen atom onto an aromatic ring in a single step, which can then be further functionalized.

Derivatization from Substituted Anisic Acids and Benzoic Acid Precursors

A primary route for the synthesis of this compound involves a multi-step process starting from substituted benzoic or anisic acids. A common precursor is 2-methoxy-4-nitrobenzoic acid. The synthesis typically proceeds via two key steps: esterification of the carboxylic acid and subsequent reduction of the nitro group to an amine, followed by conversion to the aminomethyl group.

Alternatively, p-aminosalicylic acid can serve as a starting material. This route involves the simultaneous methylesterification of the carboxylic acid and methylation of the phenolic hydroxyl group to yield methyl 4-amino-2-methoxybenzoate. googleapis.com The amino group is then converted to the aminomethyl functionality.

A plausible synthetic pathway starting from 2-methoxy-4-nitrobenzoic acid is outlined below:

Step 1: Esterification

The carboxylic acid is first converted to its methyl ester, Methyl 2-methoxy-4-nitrobenzoate. This can be achieved using standard esterification methods, such as reaction with methanol in the presence of an acid catalyst.

Step 2: Reduction of the Nitro Group

The nitro group of Methyl 2-methoxy-4-nitrobenzoate is then reduced to an amino group to form Methyl 4-amino-2-methoxybenzoate. A variety of reducing agents can be employed for this transformation, with catalytic hydrogenation being a common and efficient method.

Step 3: Conversion of the Amino Group to an Aminomethyl Group

The final step involves the conversion of the amino group to the desired aminomethyl group. This can be accomplished through a two-step sequence of cyanation followed by reduction, or via direct reductive amination of a corresponding aldehyde. For instance, the amino group can be converted to a cyano group via a Sandmeyer reaction, followed by reduction of the nitrile to the primary amine.

A variety of synthetic precursors can be utilized for the synthesis of this compound and its analogues. The choice of starting material and synthetic route often depends on the availability of precursors and the desired substitution pattern on the final molecule.

Starting MaterialKey IntermediatesTarget Molecule
2-Methoxy-4-nitrobenzoic acidMethyl 2-methoxy-4-nitrobenzoate, Methyl 4-amino-2-methoxybenzoateThis compound
p-Aminosalicylic acidMethyl 4-amino-2-methoxybenzoateThis compound
4-Cyano-2-methoxybenzoic acidMethyl 4-cyano-2-methoxybenzoateThis compound
4-Formyl-2-methoxybenzoic acidMethyl 4-formyl-2-methoxybenzoateThis compound

Multi-component Reactions and Cyclization Strategies Involving Aminomethoxybenzoates

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step. Aminomethoxybenzoates, such as this compound, can serve as key building blocks in these reactions for the construction of various heterocyclic scaffolds.

Synthesis of Benzo-oxazine and Quinazolinone Scaffolds

Quinazolinone Scaffolds: The Ugi four-component reaction (Ugi-4CR) is a powerful tool for the synthesis of diverse heterocyclic libraries. While direct examples using this compound are not prevalent in the literature, its structural motif as a primary amine makes it a suitable candidate for such reactions. For instance, a similar compound, methyl anthranilate, has been successfully employed as the amine component in Ugi-4CR for the synthesis of 1,4-benzodiazepine (B1214927) scaffolds. nih.gov

A proposed Ugi-type reaction for the synthesis of a quinazolinone precursor could involve the reaction of an o-bromobenzoic acid, an o-cyanobenzaldehyde, an isocyanide, and this compound. The resulting Ugi adduct could then undergo a subsequent palladium-catalyzed intramolecular N-arylation to yield the desired polycyclic quinazolinone. nih.gov This approach highlights the potential of aminomethoxybenzoates in the rapid construction of complex, biologically relevant quinazolinone frameworks. nih.govresearchgate.net

The general scheme for a multi-component synthesis of a quinazolinone derivative is presented below:

Reactant 1Reactant 2Reactant 3Amine ComponentProduct Scaffold
o-Bromobenzoic acido-CyanobenzaldehydeIsocyanideThis compoundPolycyclic Quinazolinone
Anthranilic acidAldehyde/Orthoester--Benzoxazin-4-one

Benzo-oxazine Scaffolds: The synthesis of benzo-oxazine derivatives can also be achieved through multi-component strategies. One approach involves the reaction of 2-aminophenols with alkynones, which proceeds via the formation of an alkynylketimine intermediate followed by a 7-endo-dig cyclization. rsc.org While this specific example does not involve an aminomethoxybenzoate, the principle of using an amino-substituted aromatic compound as a key component is transferable. A hypothetical multi-component reaction for the synthesis of a benzo-oxazine could involve the reaction of a suitably functionalized aminomethoxybenzoate with an aldehyde and a third component that facilitates the cyclization to form the oxazine (B8389632) ring.

Green Chemistry Approaches in Methyl Benzoate Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to minimize environmental impact. In the context of this compound synthesis, several steps can be optimized for improved sustainability.

A key transformation in the synthesis is the reduction of a nitroaromatic precursor to the corresponding amine. Traditional methods often employ stoichiometric metal reductants, which generate significant waste. Greener alternatives focus on catalytic methods and the use of environmentally benign reagents and solvents.

Several green methods for the reduction of aromatic nitro compounds have been developed:

Catalytic Hydrogenation in Water: The use of a palladium on carbon (Pd/C) catalyst in water, facilitated by a "designer" surfactant such as TPGS-750-M, allows for the efficient and selective reduction of nitroarenes to anilines under an atmospheric pressure of hydrogen. chemistryviews.org This method offers high yields, tolerates a wide range of functional groups, and allows for the reuse of the catalyst and surfactant. chemistryviews.org

Metal-Free Reduction: A metal-free approach utilizes tetrahydroxydiboron (B82485) (B₂(OH)₄) in water as both the reducing agent and solvent. This method provides good yields and functional group tolerance under mild conditions, avoiding the use of transition-metal catalysts. organic-chemistry.org

Other Green Reductants: Other environmentally friendly reducing systems include the use of zinc dust in water containing nanomicelles, which allows the reaction to proceed at room temperature. organic-chemistry.org Additionally, the combination of NaBH₄ with a catalytic amount of Ni₂B in water has been shown to be effective for the rapid reduction of both aromatic and aliphatic nitro compounds. researchgate.net

These green chemistry approaches offer significant advantages over traditional methods by reducing waste, avoiding hazardous reagents, and utilizing renewable resources, making the synthesis of this compound and its analogues more sustainable.

Green Chemistry ApproachKey Features
Catalytic Hydrogenation in WaterLow catalyst loading, use of water as solvent, reusable catalyst and surfactant. chemistryviews.org
Metal-Free Reduction with B₂(OH)₄Avoids transition-metal catalysts, uses water as a green solvent. organic-chemistry.org
Zinc Dust in Water with NanomicellesRoom temperature reaction, use of an inexpensive and readily available metal. organic-chemistry.org
NaBH₄/Ni₂B in WaterRapid reaction times, effective for a broad range of nitro compounds. researchgate.net

Iii. Reactivity and Derivatization Studies of Methyl 4 Aminomethyl 2 Methoxybenzoate

Transformations at the Aminomethyl Group

The primary amine present in the 4-(aminomethyl) substituent is a nucleophilic center that readily participates in a variety of classical amine reactions. This functional group is key to its utility as a building block in the synthesis of more complex molecules.

Acylation and Amidation Reactions

The aminomethyl group undergoes facile acylation when treated with acylating agents such as acyl chlorides or anhydrides, leading to the formation of amides. A prominent example of this transformation is the reaction with acetic anhydride (B1165640) or acetyl chloride to yield Methyl 4-(acetylamino)-2-methoxybenzoate. nih.gov This reaction effectively converts the primary amine into a secondary amide, a common strategy in medicinal chemistry to modify a molecule's physicochemical properties.

The general scheme for this acylation is a nucleophilic acyl substitution, where the nitrogen atom of the aminomethyl group attacks the electrophilic carbonyl carbon of the acylating agent. This is a robust and high-yielding transformation typical for primary amines.

Table 1: Example of Acylation Reaction

Reactant Reagent Product Product IUPAC Name

Direct amidation reactions, where the amine reacts with a carboxylic acid, can also be achieved, typically requiring coupling agents to activate the carboxylic acid. Catalytic systems, including those based on niobium(V) oxide (Nb₂O₅), have been shown to facilitate the direct amidation of esters with amines, a methodology that could potentially be applied here. researchgate.net

Alkylation and N-functionalization Strategies

The nitrogen atom of the aminomethyl group can be functionalized through alkylation reactions. As a primary amine, it can react with alkyl halides or other alkylating agents to form secondary, tertiary, and even quaternary ammonium (B1175870) salts, depending on the stoichiometry and reaction conditions. These N-functionalization strategies are fundamental in organic synthesis for introducing various alkyl substituents onto a nitrogen atom, thereby altering the steric and electronic properties of the molecule. While specific examples for Methyl 4-(aminomethyl)-2-methoxybenzoate are not detailed in the provided literature, this reactivity is a cornerstone of amine chemistry.

Formation of Schiff Bases and Related Imine Derivatives

A characteristic reaction of primary amines is their condensation with aldehydes or ketones to form imines, commonly known as Schiff bases. medwinpublishers.com This reaction involves the nucleophilic attack of the aminomethyl group on the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule.

The formation of Schiff bases is typically achieved by refluxing equimolar amounts of the amine and the corresponding aldehyde or ketone in a suitable solvent like ethanol. medwinpublishers.commdpi.com The resulting C=N (azomethine) double bond is a key feature of these derivatives. The structure of the formed Schiff bases can be confirmed by the appearance of a characteristic peak for the azomethine group in the IR spectrum and corresponding signals in NMR spectra. medwinpublishers.com This reaction provides a straightforward method for elaborating the structure of this compound, allowing for its conjugation to a wide variety of carbonyl-containing molecules.

Table 2: General Schiff Base Formation

Amine Reactant Carbonyl Reactant Product Type Key Functional Group
This compound Aromatic/Aliphatic Aldehyde Schiff Base (Imine) Azomethine (C=N)

Ester Group Reactivity and Modifications

The methyl ester group at the 1-position of the benzene (B151609) ring is the second major site of reactivity. It is susceptible to nucleophilic attack at the carbonyl carbon, enabling transformations such as transesterification and hydrolysis. google.com

Transesterification Processes

Transesterification is a process in which the alkoxy group of an ester is exchanged with the alkoxy group of another alcohol. For this compound, this would involve reacting the compound with a different alcohol (e.g., ethanol, propanol) in the presence of an acid or base catalyst. The reaction proceeds via a nucleophilic acyl substitution mechanism, resulting in the formation of a new ester and methanol (B129727) as a byproduct. This process allows for the modification of the ester functionality, which can be useful for altering the properties of the molecule or for synthesizing specific ester derivatives required in a larger synthetic sequence.

Selective Hydrolysis of the Methyl Ester Functionality

The methyl ester group can be selectively hydrolyzed back to the corresponding carboxylic acid, 4-(aminomethyl)-2-methoxybenzoic acid. This transformation is typically carried out under either acidic or basic (saponification) conditions. Esters of 4-(aminomethyl)benzoic acid are noted to be susceptible to hydrolysis, which can sometimes be an undesired side reaction during other transformations or workup procedures. google.com

However, this reactivity can be harnessed when the free carboxylic acid is the desired product. Base-catalyzed hydrolysis using a base like sodium hydroxide (B78521) is a common and efficient method. The process involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. Subsequent acidification of the resulting carboxylate salt yields the final carboxylic acid product. Careful control of reaction conditions, such as pH and temperature, is crucial to ensure complete conversion and prevent unwanted side reactions. google.com

Table 3: List of Mentioned Compounds

Compound Name
This compound
Methyl 4-(acetylamino)-2-methoxybenzoate
Acetic Anhydride
Acetyl chloride
Niobium(V) oxide
4-(aminomethyl)-2-methoxybenzoic acid
Sodium hydroxide
Methanol
Ethanol

Aromatic Ring Functionalization and Substituent Effects

The reactivity and regioselectivity of the aromatic ring in this compound toward electrophilic substitution are governed by the cumulative electronic effects of its three substituents: the methoxy (B1213986) (-OCH3) group at C2, the methyl ester (-COOCH3) group at C1, and the aminomethyl (-CH2NH2) group at C4. The methoxy and aminomethyl groups are activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions. libretexts.org Conversely, the methyl ester group is a deactivating, electron-withdrawing group that directs incoming electrophiles to the meta position. mnstate.edu

The interplay of these directing effects determines the likely positions for electrophilic attack. The C5 position is ortho to the activating aminomethyl group and para to the activating methoxy group, while also being meta to the deactivating methyl ester group, making it a highly favored site for substitution. The C3 position is ortho to the methoxy group and meta to the aminomethyl group, but ortho to the deactivating ester, which may sterically and electronically disfavor substitution. The C6 position is ortho to the deactivating ester group and meta to the aminomethyl group, making it the least likely site for electrophilic attack.

Interactive Data Table: Substituent Effects on Electrophilic Aromatic Substitution

Substituent Position Electronic Effect Directing Effect
-OCH3 C2 Activating (Electron-Donating) Ortho, Para
-COOCH3 C1 Deactivating (Electron-Withdrawing) Meta
-CH2NH2 C4 Activating (Electron-Donating) Ortho, Para

Nucleophilic aromatic substitution (SNAr) on the benzene ring of this compound is generally unfavorable. Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring toward nucleophilic attack and a good leaving group, neither of which are inherent to the structure of this compound. fiveable.mewikipedia.orglibretexts.org The presence of electron-donating groups further deactivates the ring for this type of transformation. fiveable.me

Coupling Reactions for Complex Molecular Architectures

This compound is a versatile building block for constructing more complex molecules via coupling reactions. The primary amine of the aminomethyl group and the aromatic ring itself provide key reactive sites for derivatization.

The aminomethyl group can be readily acylated or can react with various carbonyl compounds to form Schiff bases, which can then be used in further synthetic transformations. researchgate.netignited.in These reactions allow for the extension of the molecular framework from the C4 position.

For carbon-carbon bond formation, the aromatic ring can first be halogenated, most likely at the activated C5 position. The resulting aryl halide, for instance, methyl 4-(aminomethyl)-5-bromo-2-methoxybenzoate, can then participate in a variety of palladium-catalyzed cross-coupling reactions. These include Suzuki, Heck, and Sonogashira couplings, which are fundamental methods for creating intricate molecular architectures by joining aromatic rings with other organic fragments. nbinno.com This strategy allows for the introduction of new aryl, vinyl, or alkynyl groups onto the benzene core.

Chelation and Coordination Chemistry with Metal Centers

This compound possesses multiple potential donor atoms—the nitrogen of the amino group and the oxygen atoms of the methoxy and ester functionalities—making it a candidate for ligand design in coordination chemistry. nih.govnih.gov While the parent molecule can act as a simple monodentate or potentially a bidentate ligand, its true versatility is realized through derivatization of the aminomethyl group.

A common strategy involves the condensation of the primary amine with aldehydes or ketones to form Schiff base ligands. ignited.inaip.org For example, reaction with salicylaldehyde (B1680747) or its derivatives yields multidentate ligands with N, O donor sets capable of forming stable chelate rings with metal ions. researchgate.netignited.in The electronic and steric properties of the resulting ligand can be fine-tuned by selecting different carbonyl precursors, thereby influencing the coordination geometry and stability of the resulting metal complexes. nih.gov These synthetic modifications transform the simple benzoate (B1203000) derivative into a more sophisticated chelating agent suitable for complexing a variety of metal centers. aip.orgjmchemsci.com

The interaction between ligands derived from this compound and various metal centers results in complexes with diverse coordination motifs. The specific geometry and bonding are influenced by the nature of the metal ion, the donor atoms of the ligand, and the reaction conditions. researchgate.net

For ligands derived from this scaffold, coordination typically involves the nitrogen atom of the imine (in the case of Schiff base derivatives) and an oxygen atom from either a phenolate (B1203915) or the carboxylate group, forming a stable chelate ring. mdpi.comnih.gov Depending on the specific ligand structure and the metal ion, coordination can lead to various geometries, such as tetrahedral, square planar, or octahedral. jmchemsci.comub.edu For instance, reactions with divalent transition metals like Cu(II), Ni(II), or Zn(II) often result in the formation of neutral complexes with a 2:1 ligand-to-metal ratio, where the ligand acts as a deprotonated, bidentate chelating agent. mdpi.commdpi.com

Spectroscopic techniques such as FT-IR and UV-Vis, along with magnetic susceptibility measurements, are commonly used to elucidate the coordination environment. aip.org For example, a shift in the C=N stretching frequency in the IR spectrum upon complexation provides evidence of the azomethine nitrogen's involvement in bonding to the metal center. nih.gov Similarly, changes in electronic spectra can indicate the geometry of the complex. arid.my

Interactive Data Table: Potential Coordination with Metal Ions

Metal Ion Potential Coordination Geometry Typical Ligand to Metal Ratio
Cu(II) Distorted Square Pyramidal, Octahedral 1:1, 2:1, 3:2
Zn(II) Tetrahedral, Octahedral 1:1, 2:1
Ni(II) Tetrahedral, Octahedral 2:1
Co(II) Octahedral 2:1
Pb(II) Distorted Pseudo-Square Pyramid 2:1

Iv. Applications of Methyl 4 Aminomethyl 2 Methoxybenzoate in Advanced Chemical Synthesis

Precursor in Medicinal Chemistry Lead Discovery and Development

The structure of Methyl 4-(aminomethyl)-2-methoxybenzoate makes it an attractive building block in the design and synthesis of novel therapeutic agents. Its aminomethyl group allows for the introduction of various substituents and the construction of larger molecular frameworks, while the methoxy (B1213986) and ester groups can be modified to fine-tune the physicochemical properties of the final compounds, such as solubility and bioavailability.

Synthesis of Bioactive Heterocyclic Scaffolds for Therapeutic Targets

Heterocyclic compounds are central to medicinal chemistry, forming the core of a vast number of pharmaceuticals. This compound serves as a key precursor for the synthesis of bioactive heterocyclic systems, particularly those with potential as antibiotics. Its utility has been noted in the development of compounds based on quinoline (B57606) and indole (B1671886) scaffolds. The primary amine of the aminomethyl group is a key functional handle for building these complex ring systems through reactions such as condensation, cyclization, and coupling reactions. For instance, it can be used in multi-step syntheses to construct the core structures of these heterocycles, which are known to interact with various biological targets.

Heterocyclic ScaffoldPotential Therapeutic ApplicationRole of Precursor
Quinoline AntibioticProvides a substituted benzene (B151609) ring and a reactive amine for cyclization reactions to form the quinoline core.
Indole AntibioticServes as a starting material for building the indole ring system through various synthetic strategies.

Development of Anti-cancer Agents and Elucidation of In vitro Mechanisms of Action

While specific derivatives of this compound developed as anti-cancer agents are not extensively detailed in the literature, its structural elements are present in known cytotoxic compounds. The aminomethylphenyl moiety is a key component in various pharmacophores designed to interact with anti-cancer targets. Synthetic strategies can utilize the amine for coupling with carboxylic acids to form amides or for reductive amination with aldehydes and ketones, leading to a diverse range of potential anti-cancer candidates. The methoxy group on the benzene ring can influence the molecule's interaction with biological targets and its metabolic stability.

The elucidation of in vitro mechanisms would follow the synthesis of such novel compounds. Standard assays to determine the mechanism of action would include evaluating the compound's effects on:

Cell Proliferation: Using assays like the MTT or SRB assay on various cancer cell lines.

Cell Cycle: Analyzing cell cycle progression through flow cytometry to see if the compound induces arrest at a particular phase (e.g., G2/M).

Apoptosis: Detecting programmed cell death using methods like Annexin V staining or measuring caspase activity.

Exploration of Antimicrobial Agents and Structure-Activity Relationships

The development of new antimicrobial agents is crucial to combat rising antibiotic resistance. This compound is a valuable precursor for creating novel compounds with potential antibacterial activity, particularly for antibiotics based on quinoline and indole structures. The synthesis of these agents often involves modifying the aminomethyl group to explore how different substituents impact antimicrobial efficacy.

A systematic exploration of the structure-activity relationship (SAR) would involve synthesizing a library of derivatives and evaluating their activity. Key structural modifications and their potential impact on activity are outlined below.

Structural Modification SiteType of ModificationPotential Impact on Antimicrobial Activity
Aminomethyl Group Acylation, Alkylation, SulfonylationAlters lipophilicity and hydrogen bonding capacity, potentially improving cell wall penetration and target binding.
Methyl Ester Hydrolysis to Carboxylic AcidIncreases polarity, which can affect solubility and interaction with bacterial targets.
Aromatic Ring Introduction of additional substituentsModifies electronic properties and steric hindrance, influencing the binding affinity to the target enzyme or protein.

By correlating these structural changes with the observed antimicrobial activity (e.g., Minimum Inhibitory Concentration or MIC values), researchers can develop a predictive SAR model to guide the design of more potent drug candidates.

Synthesis of Enzyme Inhibitors (e.g., mPGES-1, DNA Gyrase, Topoisomerase IV)

The functional groups on this compound make it a suitable starting material for the synthesis of various enzyme inhibitors.

Microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1): As a key enzyme in the inflammatory pathway, mPGES-1 is a significant target for anti-inflammatory drugs. Inhibitors of mPGES-1 often feature aromatic or heteroaromatic cores. The scaffold of this compound could be elaborated through chemical synthesis to construct molecules that fit into the active site of mPGES-1.

DNA Gyrase and Topoisomerase IV: These essential bacterial enzymes are well-established targets for antibiotics. Inhibitors of these enzymes, such as the quinolones, prevent bacterial DNA replication. The aminomethyl group of the precursor can be used to build the necessary pharmacophoric elements required for inhibition of these topoisomerases. The synthesis of novel, non-quinolone inhibitors is an active area of research to overcome resistance, and this compound provides a platform for such exploration.

Role in Functional Materials and Coordination Polymers

Beyond its applications in medicine, the reactive nature of this compound makes it a candidate for use in materials science.

Building Block for Polymer Synthesis and Functional Architectures

The presence of a primary amine and an ester group allows this compound to be incorporated into polymer chains. It can potentially be used as a monomer or a functionalizing agent in the synthesis of polymers like polyamides and polyimides.

Polyamide Synthesis: The aminomethyl group can react with dicarboxylic acids or their derivatives in a polycondensation reaction to form polyamides. The methoxy and ester groups appended to the polymer backbone would impart specific properties to the resulting material, such as altered solubility, thermal stability, and potential for post-polymerization modification.

Functional Architectures: As a building block, it can be used to create polymers with specific functional architectures. The pendant ester group could be hydrolyzed to a carboxylic acid after polymerization, providing sites for further chemical modification or for influencing the polymer's pH-responsiveness. This makes it a potentially useful component in the design of smart materials or functional coatings.

Ligand in the Formation of Coordination Polymers and Metal-Organic Frameworks

The bifunctional nature of this compound makes it a suitable candidate for use as an organic ligand, or "linker," in the synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs). nih.govmdpi.com MOFs are a class of crystalline materials constructed from metal ions or clusters connected by organic ligands, forming one-, two-, or three-dimensional structures. rsc.org The properties of these materials, such as pore size, surface area, and catalytic activity, are highly dependent on the structure of the organic linkers used. mdpi.com

The key features of this compound that enable its function as a ligand are:

The Aminomethyl Group (-CH₂NH₂): The primary amine provides a nitrogen donor site that can coordinate with a metal center. Amine-functionalized linkers are known to be valuable in MOF synthesis, not only for creating the framework but also for introducing basic sites that can enhance properties like CO₂ capture and catalysis. rsc.org

The Methyl Ester Group (-COOCH₃): This group can be readily hydrolyzed to the corresponding carboxylic acid (-COOH). Carboxylate groups are among the most widely used functionalities in the construction of MOFs due to their strong affinity for metal ions and their ability to form robust metal-carboxylate clusters, which act as secondary building units (SBUs). mdpi.com

The distance and geometric relationship between the nitrogen donor and the carboxylate group (after hydrolysis) dictate the topology and dimensionality of the resulting framework. By reacting the hydrolyzed form of this ligand with various metal salts under hydrothermal or solvothermal conditions, a diverse range of CP and MOF structures can be targeted. mdpi.comresearchgate.net The presence of the methoxy group (-OCH₃) can also influence the electronic properties and steric interactions within the final framework.

Precursors for Optoelectronic Materials

Aromatic amines are a significant class of organic compounds that have attracted considerable attention as electroactive materials for optoelectronic applications. tandfonline.comresearchgate.net These materials are integral to devices like organic light-emitting diodes (OLEDs) and organic photoreceptors due to their hole-transporting capabilities. tandfonline.com The performance of such materials is closely linked to their chemical structure, which influences properties like ionization potential and charge carrier mobility. tandfonline.comresearchgate.net

This compound possesses the core aromatic amine structure that is fundamental to many hole-transporting materials. numberanalytics.com Its potential as a precursor stems from the ability to modify its functional groups to synthesize more complex, high-performance molecules.

Key Structural Features and Potential Modifications:

Functional Group Role in Optoelectronic Precursor Potential Reactions for Modification
Aromatic Ring Forms the conjugated core essential for charge delocalization and transport. Electrophilic aromatic substitution to add other functional groups. numberanalytics.com
Amino Group Provides the primary site for hole transport; its electronic properties are crucial. N-alkylation or N-arylation to create secondary or tertiary amines, which are common in advanced materials.

| Ester/Methoxy Groups | Allow for fine-tuning of solubility, morphology, and electronic properties (e.g., HOMO/LUMO energy levels). | Hydrolysis of the ester to an acid for further coupling reactions; ether cleavage. |

By serving as a starting material, this compound can be elaborated into larger, more complex aromatic amines designed to have specific thermal, optical, and photoelectrical properties required for modern optoelectronic devices. tandfonline.comresearchgate.net

Utilization as a Versatile Organic Building Block in Complex Molecule Synthesis

In the field of organic synthesis, "building blocks" are relatively simple molecules that can be combined to construct more complex molecular targets, such as pharmaceuticals and agrochemicals. nbinno.com this compound is a valuable building block due to the distinct reactivity of its multiple functional groups, which allows for selective, stepwise reactions. google.com

The versatility of this compound arises from the orthogonal reactivity of its primary functional sites: the nucleophilic amine and the electrophilic ester.

Reactivity Profile:

Site Type of Reaction Potential Products/Intermediates
Aminomethyl Group Nucleophilic substitution, acylation, reductive amination, diazotization. Amides, sulfonamides, secondary/tertiary amines, ureas.
Methyl Ester Group Hydrolysis, amidation, reduction, Grignard reaction. Carboxylic acids, amides, benzyl (B1604629) alcohols, tertiary alcohols.

| Aromatic Ring | Electrophilic aromatic substitution (e.g., halogenation, nitration). | Substituted aromatic derivatives for further cross-coupling reactions. |

This multi-functionality allows chemists to use this compound as a scaffold. For instance, the amine can be protected while the ester is transformed, or conversely, the amine can be reacted to form an amide bond before the ester is hydrolyzed or reduced. This controlled, sequential modification is fundamental to the synthesis of complex molecules where precise control over the molecular architecture is required. nbinno.comgoogle.com Its structure is a key intermediate for creating a wide array of compounds used in pharmaceutical and fine chemical industries. nbinno.com

V. Advanced Spectroscopic and Analytical Characterization Methodologies for Methyl 4 Aminomethyl 2 Methoxybenzoate and Derivatives

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio of ions. It is widely employed for the qualitative and quantitative analysis of chemical compounds, providing critical information on molecular weight and structure.

High-Resolution Mass Spectrometry (HRMS) is an essential technique for the unambiguous determination of the elemental composition of a molecule. By providing highly accurate mass measurements, typically to within a few parts per million (ppm), HRMS allows for the calculation of a precise molecular formula. For derivatives of methyl 4-(aminomethyl)-2-methoxybenzoate, such as amino acid conjugates of the related compound benzocaine (B179285), HRMS is critical for confirming that the desired synthesis has occurred and for distinguishing between compounds with the same nominal mass but different elemental compositions. nih.gov This level of precision is fundamental in metabolic studies and for the definitive identification of new chemical entities.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. thermofisher.com This technique is invaluable for assessing the purity of this compound samples and confirming the identity of the main component and any impurities. The liquid chromatography step separates the compound of interest from byproducts, unreacted starting materials, and degradation products. The mass spectrometer then provides the molecular weight of each separated component, confirming the identity of the target molecule and aiding in the structural elucidation of unknown impurities. thermofisher.com For related compounds like methyl 4-methoxybenzoate, reverse-phase HPLC methods have been developed that are compatible with mass spectrometry, typically using mobile phases like acetonitrile (B52724) and water with formic acid. sielc.com

A predicted LC-MS/MS spectrum for the related compound, methyl 4-methoxybenzoate, provides a guide for what to expect during analysis, though experimental confirmation is always required. hmdb.ca

ParameterDetailsSource
Technique Liquid Chromatography-Mass Spectrometry (LC-MS) thermofisher.com
Application Purity assessment and identity confirmation thermofisher.com
LC Method for Related Compound Reverse Phase (RP) HPLC with Acetonitrile/Water/Formic Acid sielc.com
MS Detection Confirms molecular weight of eluting compounds thermofisher.com

Gas-phase studies, often conducted within a mass spectrometer, provide fundamental insights into the intrinsic properties of a molecule, free from solvent effects. Techniques such as ion mobility-mass spectrometry (IM-MS) combined with infrared spectroscopy can be used to study the structures and decomposition pathways of protonated molecules in the gas phase. For instance, studies on the structurally similar local anesthetic benzocaine have revealed the existence of distinct protomers (N-protonated and O-protonated forms) in the gas phase. fu-berlin.denih.gov The relative populations of these protomers were found to be dependent on the solvent used during the electrospray ionization process, demonstrating that the molecule can retain a "memory" of its solution-phase structure. fu-berlin.denih.gov Such studies on this compound could reveal preferred protonation sites and fragmentation patterns, which is critical for understanding its reactivity and for developing robust analytical methods.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are fundamental to a compound's physical and chemical properties.

Growing suitable single crystals of a compound allows for its structure to be determined with high precision using single-crystal X-ray diffraction. While obtaining high-quality crystals can be challenging, the resulting structural data is unparalleled. rsc.org For derivatives of this compound, this technique can confirm the molecular connectivity, stereochemistry, and conformation adopted in the solid state. For example, the crystal structure of a related compound, methyl 2-amino-3-chloro-4-methoxybenzoate, was determined by X-ray diffraction, providing precise details of its solid-state form. researchgate.net Similarly, extensive crystallographic studies have been performed on methyl 4-hydroxybenzoate (B8730719) (methylparaben), revealing different polymorphic modifications and how the molecules are arranged in the crystal lattice. nih.gov This information is vital for understanding structure-property relationships. nih.govias.ac.inresearchgate.net

Table of Crystallographic Data for a Related Compound: Methyl 4-hydroxybenzoate

Parameter Value Source
Temperature 120 K nih.gov
Molecules in Asymmetric Unit (Z') 3 nih.gov
Key H-bonding Motif O-H⋯O nih.gov
H-bond Distances (D⋯A) 2.726(2)—2.765(2) Å nih.gov

| Resulting Structure | 1D Chains forming a 3D framework | nih.gov |

The way molecules pack together in a crystal is governed by a complex interplay of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking. ias.ac.inmdpi.com X-ray crystallography is the primary tool for visualizing and quantifying these interactions. The analysis of crystal packing is a cornerstone of crystal engineering, which aims to design solids with specific properties. ias.ac.in In the crystal structure of methyl 4-hydroxybenzoate, for instance, extensive O-H⋯O hydrogen bonds link the molecules into one-dimensional chains, which then assemble into a three-dimensional framework. nih.gov Understanding these interactions is crucial, as they can significantly influence properties like solubility, melting point, and stability. The environment within a crystal can even alter photochemical reaction pathways compared to the solution phase. chemrxiv.org For this compound, the primary amine and ester functionalities are expected to be key players in forming hydrogen-bonded networks that define its solid-state architecture.

Electrochemical Characterization

Electrochemical methods are pivotal for probing the redox activity and electronic properties of this compound and its coordination compounds.

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the reduction and oxidation processes of molecules. For derivatives of this compound, such as Schiff base metal complexes, CV provides valuable information on the stability of different oxidation states of the central metal ion and the kinetics of electron transfer. thepharmajournal.comajrconline.org

The experiment involves scanning the potential of a working electrode linearly with time in a solution containing the compound of interest and a supporting electrolyte. The resulting plot of current versus potential, known as a cyclic voltammogram, reveals the potentials at which redox events occur. For metal complexes, these voltammograms often show one or more quasi-reversible redox processes corresponding to metal-centered electron transfers (e.g., Cu(II)/Cu(I)). thepharmajournal.comajrconline.org The separation between the anodic (oxidation) and cathodic (reduction) peak potentials (ΔEp) provides insight into the reversibility of the electron transfer process. A value close to 59/n mV (where n is the number of electrons) suggests a reversible process. The formal potential (E½), calculated as the average of the peak potentials, is a measure of the thermodynamic ease of the redox reaction. thepharmajournal.com

Table 1: Illustrative Cyclic Voltammetry Data for a Cu(II) Schiff Base Complex in DMSO
ParameterValueReference
Scan Rate100 mV/s thepharmajournal.com
Cathodic Peak Potential (Epc)-0.16 V thepharmajournal.com
Anodic Peak Potential (Epa)+0.043 V thepharmajournal.com
Formal Potential (E½)-0.0585 V thepharmajournal.com
Peak Separation (ΔEp)0.203 V thepharmajournal.com
InterpretationQuasi-reversible, one-electron transfer process (Cu(II) ↔ Cu(I)) thepharmajournal.com

This data is illustrative for a comparable Schiff base complex and not specific to a derivative of this compound.

Molar conductivity measurements are essential for characterizing metal complexes in solution. This technique helps determine whether a complex is an electrolyte or non-electrolyte, providing clues about the coordination environment of the metal ion. researchgate.net The measurement is performed on a dilute solution (typically 10⁻³ M) of the complex in a suitable solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO). researchgate.net

The resulting conductivity value is compared to established ranges for different electrolyte types. Low values indicate that the anions (e.g., chloride, nitrate) are coordinated directly to the metal center, resulting in a neutral, non-electrolytic complex. researchgate.net High molar conductivity values suggest that the anions are not part of the primary coordination sphere and exist as free counter-ions in solution, classifying the complex as an electrolyte (e.g., 1:1, 1:2, or 2:1). chemmethod.comchemmethod.com This distinction is fundamental to correctly proposing the molecular structure of a synthesized complex. researchgate.net

Table 2: Typical Molar Conductivity (ΛM) Ranges for Complexes in DMF at 25 °C
Electrolyte TypeMolar Conductivity (Ω⁻¹ cm² mol⁻¹)Reference
Non-electrolyte< 50 researchgate.netresearchgate.net
1:1 electrolyte65 - 90 researchgate.net
1:2 electrolyte130 - 170 researchgate.net
1:3 electrolyte200 - 240 researchgate.net

Magnetic Characterization of Metal Complexes

Magnetic characterization is indispensable for studying transition metal complexes derived from this compound, as it provides direct information about the number of unpaired electrons on the metal center. du.edu.eg This, in turn, helps in determining the oxidation state, spin state (high-spin or low-spin), and stereochemistry of the metal ion. gcnayanangal.com

Magnetic susceptibility (χM) is a measure of how strongly a material is magnetized in an applied magnetic field. du.edu.eg For paramagnetic transition metal complexes, this value is positive and its magnitude is related to the number of unpaired d-electrons. fizika.si Measurements are often carried out on solid samples using methods like the Gouy balance or a SQUID magnetometer. fizika.si From the corrected molar susceptibility, the effective magnetic moment (μeff) can be calculated using the equation μeff = 2.828(χM·T)¹/², where T is the absolute temperature. gcnayanangal.com

The calculated μeff is compared to the theoretical "spin-only" value, μs.o. = [n(n+2)]¹/², where 'n' is the number of unpaired electrons. This comparison helps in assigning the geometry of the complex; for instance, octahedral and tetrahedral complexes can be distinguished based on their magnetic moments. du.edu.eg Variable temperature magnetometry, which involves measuring magnetic susceptibility over a range of temperatures, can reveal more complex magnetic phenomena such as ferromagnetic or antiferromagnetic coupling between metal centers in polynuclear complexes. researchgate.net

Table 3: Theoretical Spin-Only Magnetic Moments (μs.o.) for Common Metal Ions
Metal Iondⁿ ConfigurationUnpaired Electrons (n)Spin-Only Moment (B.M.)
Cu(II)d⁹11.73
Ni(II)d⁸22.83
Co(II)d⁷33.87
Fe(III) / Mn(II)d⁵55.92

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, making it exclusively applicable to paramagnetic complexes (e.g., those of Cu(II), high-spin Mn(II), or Fe(III)). nih.gov The ESR spectrum provides detailed information about the electronic environment of the metal ion. researchgate.net

For a d⁹ Cu(II) complex, the spectrum is characterized by g-values (g|| and g⊥). ethz.ch The g-tensor values are sensitive to the geometry of the complex and the nature of the coordinating ligands. mdpi.com In axially symmetric complexes, if g|| > g⊥ > 2.0023 (the value for a free electron), it indicates that the unpaired electron resides in the dx²-y² orbital, which is typical for square planar or elongated octahedral geometries. researchgate.netethz.ch The parameter G, calculated as G = (g|| - 2.0023) / (g⊥ - 2.0023), can provide information about exchange interactions between copper centers. A G value greater than 4 suggests that significant exchange interactions are absent. researchgate.net

Table 4: Illustrative ESR Spectral Parameters for a Monomeric Cu(II) Complex
ParameterValueInterpretationReference
g2.25
g⊥2.18Axial symmetry
G> 4No significant exchange interaction between Cu(II) centers researchgate.net

This data is illustrative for a comparable Cu(II) complex and not specific to a derivative of this compound.

Chromatographic Techniques for Separation and Analysis

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for the separation, purification, and purity assessment of this compound and its non-polymeric derivatives. HPLC is a versatile technique that separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. sielc.com

For compounds like substituted benzoates, a reverse-phase (RP) HPLC method is commonly employed. sielc.comsielc.com In this setup, the stationary phase is nonpolar (e.g., a C18 column), and the mobile phase is a more polar solvent mixture, such as acetonitrile and water, often with an acid modifier like phosphoric or formic acid to ensure sharp peak shapes. sielc.comsielc.com Detection is typically achieved using a UV-Vis detector set at a wavelength where the analyte exhibits strong absorbance (e.g., 254 nm). The purity of the compound is determined by the area percentage of its corresponding peak in the chromatogram. This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

Table 5: Example HPLC Conditions for Analysis of a Substituted Methyl Benzoate (B1203000)
ParameterConditionReference
ColumnReverse-Phase C18 (Newcrom R1) sielc.comsielc.com
Mobile PhaseAcetonitrile / Water with Phosphoric Acid sielc.comsielc.com
DetectionUV-Vis at 254 nm
ApplicationPurity assessment and separation of impurities sielc.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier separation technique that offers high resolution and sensitivity for the analysis of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach. This is due to the compound's moderate polarity, conferred by the presence of the amino and ester functional groups, alongside its aromatic backbone.

In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. libretexts.org The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. More polar compounds elute earlier, while less polar compounds are retained longer. libretexts.org For this compound and its derivatives, C8 or C18 bonded silica (B1680970) columns are commonly employed stationary phases. libretexts.org

The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile or methanol (B129727), and an aqueous buffer. sielc.comsielc.com The pH of the aqueous phase can be adjusted to control the ionization state of the aminomethyl group, thereby influencing its retention. The use of an acidic modifier like formic acid or phosphoric acid is common to ensure good peak shape and reproducibility. sielc.comsielc.com Gradient elution, where the composition of the mobile phase is changed over time, can be employed to effectively separate a mixture of the parent compound and its derivatives with varying polarities. ekb.eg

Detection is most commonly achieved using an ultraviolet (UV) detector, as the benzene (B151609) ring in the molecule provides strong chromophoric activity. sielc.com A photodiode array (PDA) detector can also be used to obtain spectral information, aiding in peak identification and purity assessment. For higher sensitivity and structural confirmation, HPLC can be coupled with a mass spectrometer (LC-MS). nih.govkuleuven.be

Below is an interactive data table summarizing a typical set of HPLC parameters for the analysis of this compound.

ParameterValue
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B; 5-20 min: 10-80% B; 20-25 min: 80% B; 25-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 254 nm
Expected RT Dependent on the specific derivative, but typically 5-15 minutes

This table represents a hypothetical, yet scientifically plausible, set of starting parameters for method development.

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is an enhanced form of thin-layer chromatography that provides improved resolution, sensitivity, and reproducibility. ctlatesting.com It is a valuable tool for the qualitative and quantitative analysis of this compound, particularly for screening multiple samples in parallel. akjournals.comnih.gov

For the separation of this compound and its derivatives, normal-phase HPTLC is often employed, using silica gel 60 F254 plates as the stationary phase. chromatographyonline.com The separation is based on the polarity of the compounds; more polar compounds will have a stronger interaction with the silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. ctlatesting.com

The choice of the mobile phase is critical for achieving good separation. A mixture of nonpolar and polar solvents is typically used. For a compound with the polarity of this compound, a mobile phase consisting of a combination of solvents like toluene, ethyl acetate, and formic acid or ammonia (B1221849) can be effective. The ratio of these solvents is optimized to achieve the desired separation.

After development, the plate is dried, and the separated spots can be visualized under UV light at 254 nm due to the UV-absorbing nature of the aromatic ring. akjournals.com For quantification, the plate is scanned with a densitometer. Derivatization with a reagent like ninhydrin (B49086) can also be used to visualize the primary amine group, which appears as colored spots. rsc.org

An interactive data table with typical HPTLC parameters for the analysis of this compound is provided below.

ParameterValue
Stationary Phase HPTLC plates coated with silica gel 60 F254
Mobile Phase Toluene : Ethyl Acetate : Formic Acid (5 : 4 : 1, v/v/v)
Development In a twin-trough chamber saturated with the mobile phase
Migration Dist. 8 cm
Drying In a stream of warm air
Detection UV densitometry at 254 nm
Expected Rf Approximately 0.4 - 0.6 (highly dependent on the mobile phase)

This table represents a hypothetical, yet scientifically plausible, set of starting parameters for method development.

Vi. Computational and Theoretical Investigations of Methyl 4 Aminomethyl 2 Methoxybenzoate

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. It is particularly effective for predicting the properties of molecules like Methyl 4-(aminomethyl)-2-methoxybenzoate. DFT calculations are based on determining the electron density rather than the complex many-electron wavefunction, offering a balance between accuracy and computational cost. These studies encompass geometry optimization, analysis of electronic orbitals, vibrational frequencies, and the mapping of electrostatic potentials.

Geometry optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For this compound, this involves determining the most stable three-dimensional structure by calculating bond lengths, bond angles, and dihedral angles that result in the lowest possible energy.

Conformational analysis, an extension of geometry optimization, explores the different spatial arrangements of atoms (conformers) that can be achieved through rotation around single bonds. The stability of these conformers is influenced by steric and electronic effects. For this compound, key rotations would occur around the C-C bond connecting the aminomethyl group to the benzene (B151609) ring and the C-O bonds of the methoxy (B1213986) and ester groups. DFT methods, such as B3LYP with a suitable basis set like 6-311G(d,p), are commonly employed for these calculations. The results of such an analysis would identify the global minimum energy conformer, which is the most likely structure of the molecule in the gas phase.

Table 1: Illustrative Optimized Geometrical Parameters for a Benzoate (B1203000) Derivative (Calculated via DFT) Note: This table is illustrative. Specific data for this compound is not publicly available. The parameters shown are typical for similar molecular structures.

ParameterBond/AngleTypical Calculated Value
Bond Length (Å)C=O (ester)~1.21 Å
Bond Length (Å)C-O (ester)~1.36 Å
Bond Length (Å)C-N (aminomethyl)~1.47 Å
Bond Angle (°)O=C-O (ester)~124°
Bond Angle (°)C-C-N (aminomethyl)~112°
Dihedral Angle (°)C(ring)-C(ring)-C(ester)=O~0° or ~180° (indicating planarity)

The electronic properties of a molecule are crucial for understanding its reactivity. Frontier Molecular Orbital (FMO) theory simplifies this by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excitable and more reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the amino group, while the LUMO would likely be distributed over the electron-withdrawing ester group. These calculations provide insight into the molecule's potential role in chemical reactions.

Table 2: Key Quantum Chemical Descriptors from FMO Analysis Note: This table illustrates typical parameters derived from FMO analysis. Specific values for this compound require dedicated computational studies.

DescriptorFormulaSignificance
HOMO Energy (EHOMO)-Indicates electron-donating ability
LUMO Energy (ELUMO)-Indicates electron-accepting ability
Energy Gap (ΔE)ELUMO - EHOMORelates to chemical reactivity and stability
Chemical Potential (μ)(EHOMO + ELUMO) / 2Measures the escaping tendency of electrons
Chemical Hardness (η)(ELUMO - EHOMO) / 2Measures resistance to change in electron distribution
Electronegativity (χ)-(EHOMO + ELUMO) / 2Measures the power to attract electrons

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations are typically done on the optimized geometry to ensure the structure is at an energy minimum (indicated by the absence of imaginary frequencies). The computed vibrational modes can be correlated with experimental spectra, aiding in the assignment of specific absorption bands to particular molecular motions, such as stretching, bending, and rocking of bonds.

For this compound, characteristic vibrational frequencies would include N-H stretching from the amino group, C=O stretching from the ester, C-O stretching from the methoxy and ester groups, and various C-H and C=C vibrations from the aromatic ring. A scaling factor is often applied to the calculated frequencies to correct for systematic errors arising from the harmonic approximation used in the calculations and basis set limitations, leading to better agreement with experimental data.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted onto the electron density surface, using a color scale to indicate regions of varying electrostatic potential. MEP maps are invaluable for identifying the electrophilic and nucleophilic sites of a molecule and predicting its intermolecular interaction patterns.

In an MEP map of this compound, regions of negative potential (typically colored red) would be expected around the electronegative oxygen atoms of the ester and methoxy groups, indicating sites susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be found near the hydrogen atoms of the amino group, suggesting sites for nucleophilic attack. The map provides a comprehensive picture of the molecule's charge landscape, which governs its reactivity and non-covalent interactions.

Reduced Density Gradient (RDG) analysis is a computational method used to visualize and characterize weak, non-covalent interactions (NCIs) within and between molecules. This technique is based on the electron density (ρ) and its first derivative. The RDG function helps identify regions of hydrogen bonding, van der Waals interactions, and steric repulsion.

An RDG analysis of this compound would reveal potential intramolecular hydrogen bonds, for instance, between the amino group and the nearby methoxy group. Isosurfaces of the RDG are typically colored to distinguish the type and strength of the interaction: blue indicates strong attractive interactions like hydrogen bonds, green signifies weak van der Waals forces, and red denotes repulsive steric clashes. This analysis provides critical insights into the forces that stabilize the molecule's conformation.

Quantum Chemical Calculations (e.g., Hartree-Fock, TD-DFT)

Beyond standard DFT, other quantum chemical methods offer further insights. The Hartree-Fock (HF) method, an ab initio approach, provides a foundational understanding of the molecular orbitals, although it neglects electron correlation, which can affect accuracy. Comparing HF results with DFT results can be useful for assessing the importance of electron correlation in the system.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to study the excited states of molecules. It is widely employed to calculate electronic absorption spectra, predicting the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. A TD-DFT calculation for this compound would help to understand its UV-visible spectroscopic properties by identifying the nature of the electronic transitions, such as π→π* or n→π*, that occur upon light absorption.

Molecular Dynamics (MD) Simulations for Conformational Landscapes

There are no published studies that have employed molecular dynamics (MD) simulations to specifically investigate the conformational landscape of this compound. Such simulations would be invaluable for understanding the molecule's flexibility, identifying its most stable three-dimensional structures (conformers), and determining the energy barriers between these states. This information is critical for predicting how the molecule might interact with biological targets.

Interactive Data Table: Hypothetical Dihedral Angles for Conformational Analysis

Below is a hypothetical representation of the kind of data that would be generated from a conformational analysis, for illustrative purposes only.

Dihedral AngleDescriptionPredicted Stable Conformations (Degrees)
τ1 (C3-C4-Cα-N)Rotation of the aminomethyl group-60, 60, 180
τ2 (C1-C2-O-CMe)Rotation of the methoxy group0, 180
τ3 (Cα-C1-C(O)-O)Rotation around the ester bond0, 180

This table is for illustrative purposes only and is not based on actual simulation data for this compound.

Structure-Activity Relationship (SAR) Computational Modeling

No specific computational Structure-Activity Relationship (SAR) or Quantitative Structure-Activity Relationship (QSAR) studies have been published for this compound. SAR studies are essential for understanding how modifications to the chemical structure of a molecule affect its biological activity. Computational SAR modeling typically involves generating a dataset of related compounds with known activities and then using computational methods to correlate structural features with activity.

For this compound, a hypothetical SAR study would involve synthesizing and testing analogs with modifications at key positions:

The aminomethyl group: Altering its basicity or steric bulk.

The methoxy group: Replacing it with other electron-donating or electron-withdrawing groups.

The methyl ester: Converting it to other esters or amides.

The benzene ring: Introducing additional substituents.

Computational descriptors such as electronic properties (e.g., partial charges, HOMO/LUMO energies), steric properties (e.g., molecular volume), and hydrophobicity (e.g., logP) would then be calculated for these analogs and correlated with their biological activities to build a predictive QSAR model.

Mechanistic Studies through Computational Chemistry

There is a lack of published research using computational chemistry to investigate the reaction mechanisms involving this compound. Such studies, often employing Density Functional Theory (DFT) or other quantum mechanical methods, are crucial for understanding the energetics and pathways of chemical reactions.

Potential areas for future computational mechanistic studies on this molecule could include:

Receptor Binding: Modeling the interaction of this compound with a hypothetical biological target to identify key binding interactions and estimate binding affinity.

Metabolic Pathways: Investigating the likely sites of metabolic transformation, such as N-acetylation of the amino group or hydrolysis of the ester.

Synthetic Routes: Calculating transition state energies to optimize synthetic pathways for this molecule and its derivatives.

Vii. Future Directions and Emerging Research Avenues for Methyl 4 Aminomethyl 2 Methoxybenzoate

Sustainable and Green Synthesis Methodologies for Derivatives

The principles of green chemistry are increasingly being integrated into the synthesis of chemical compounds to minimize environmental impact. For derivatives of methyl 4-(aminomethyl)-2-methoxybenzoate, future research will likely focus on the adoption of more sustainable synthetic routes.

One promising avenue is the use of biocatalysis , employing enzymes to carry out specific chemical transformations. This can lead to higher selectivity, milder reaction conditions, and a reduction in hazardous waste. For instance, lipases could be explored for the selective acylation of the aminomethyl group, or esterases for the hydrolysis of the methyl ester under environmentally benign conditions.

Flow chemistry represents another significant area for the sustainable synthesis of derivatives. biosynth.com Continuous flow processes offer enhanced control over reaction parameters, improved safety, and the potential for higher yields and purity. biosynth.com The synthesis of amide derivatives of this compound, for example, could be optimized in a flow reactor, minimizing reaction times and solvent usage.

The use of greener solvents , such as water, supercritical fluids, or bio-based solvents, in the synthesis of derivatives is also a key area of future research. These solvents can replace traditional volatile organic compounds (VOCs), which are often toxic and environmentally harmful.

Green Synthesis ApproachPotential Application to this compound DerivativesAnticipated Advantages
BiocatalysisSelective N-acylation using lipasesHigh selectivity, mild conditions, reduced byproducts
Flow ChemistryContinuous amidation or esterification reactionsImproved process control, enhanced safety, higher throughput
Green SolventsUtilizing aqueous media or bio-solvents for derivatizationReduced environmental impact, lower toxicity

Exploration of Novel Biological Activities through Strategic Derivatization

The inherent structural features of this compound make it an attractive starting point for the discovery of new biologically active molecules. Strategic derivatization of its functional groups can lead to the development of compounds with a wide range of pharmacological properties.

The aminomethyl group is a key site for modification. Acylation of this group with various carboxylic acids can yield a library of amide derivatives. These derivatives could be screened for a variety of biological activities, including but not limited to antimicrobial, anti-inflammatory, and anticancer effects. The introduction of different substituents on the acyl chain would allow for the fine-tuning of the molecule's steric and electronic properties to optimize its interaction with biological targets.

The ester functionality also provides an opportunity for derivatization. Conversion of the methyl ester to other esters, amides, or a carboxylic acid can significantly alter the pharmacokinetic and pharmacodynamic properties of the molecule. For example, the synthesis of amides from the corresponding carboxylic acid could lead to compounds with improved metabolic stability.

Bioisosteric replacement is another strategy that can be employed to explore novel biological activities. nih.gov For instance, the methoxy (B1213986) group on the aromatic ring could be replaced with other substituents of similar size and electronic properties, such as a hydroxyl group or a fluorine atom, to investigate the impact on biological activity.

Derivatization StrategyTarget Functional GroupPotential Biological Activities to Explore
N-AcylationAminomethylAntimicrobial, Anti-inflammatory, Anticancer
Ester ModificationMethyl EsterImproved Pharmacokinetics, Novel Receptor Binding
Bioisosteric ReplacementMethoxy GroupEnhanced Potency and Selectivity

Integration into Advanced Functional Materials and Nanostructures

The unique chemical structure of this compound also makes it a valuable building block for the creation of advanced functional materials and nanostructures.

The presence of both an amino and an ester group allows this molecule to be used as a functional monomer in polymerization reactions. specificpolymers.com For example, it could be incorporated into polyesters or polyamides, imparting specific properties to the resulting polymer, such as improved thermal stability or the ability to chelate metal ions. Such functional polymers could find applications in areas ranging from specialty coatings to biomedical devices.

Furthermore, derivatives of this compound could be designed to self-assemble into well-defined nanostructures. mit.edunih.gov By introducing appropriate non-covalent interaction motifs, such as hydrogen bonding or π-π stacking functionalities, it may be possible to induce the spontaneous organization of these molecules into nanofibers, nanotubes, or vesicles. mit.edunih.gov These self-assembled nanostructures could have applications in drug delivery, tissue engineering, and catalysis. nih.gov

The aminomethyl group can also be used to functionalize the surface of nanoparticles , such as gold or silica (B1680970) nanoparticles. googleapis.com This would allow for the attachment of other molecules of interest, such as targeting ligands or therapeutic agents, creating multifunctional nanomaterials for biomedical applications. googleapis.com

Application AreaRole of this compoundPotential Functionality
Functional PolymersMonomer in polymerizationEnhanced thermal stability, metal chelation
Self-Assembled NanomaterialsBuilding block for supramolecular assemblyDrug delivery vehicles, scaffolds for tissue engineering
Nanoparticle FunctionalizationSurface modification agentTargeted drug delivery, diagnostic imaging

Application of Machine Learning and Artificial Intelligence in Compound Design and Synthetic Route Planning

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemical research. For this compound, these computational tools can accelerate the discovery and development of new derivatives with desired properties.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of novel derivatives based on their molecular descriptors. synthinkchemicals.com By training these models on a dataset of known compounds, it is possible to identify the key structural features that contribute to a particular activity. This information can then be used to design new molecules with enhanced potency and selectivity.

AI algorithms can also be employed for de novo drug design , generating novel molecular structures with a high probability of possessing the desired biological activity. These algorithms can explore a vast chemical space and propose innovative scaffolds based on the core structure of this compound.

In addition to compound design, AI can assist in synthetic route planning . Retrosynthesis algorithms can analyze a target molecule and propose a series of chemical reactions to synthesize it, starting from readily available precursors like this compound. This can significantly reduce the time and effort required to develop efficient and practical synthetic schemes.

AI/ML ApplicationDescriptionImpact on Research
QSAR ModelingPredicting biological activity from molecular structureRational design of more potent and selective compounds
De Novo DesignGenerating novel molecular structures with desired propertiesExploration of new chemical space and innovative scaffolds
Synthetic Route PlanningPredicting optimal synthetic pathwaysAcceleration of the synthesis of target molecules

Advanced Spectroscopic Techniques for In Situ and Real-time Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes. Advanced spectroscopic techniques that allow for in-situ and real-time monitoring are becoming increasingly important in this regard.

Process Analytical Technology (PAT) is a framework that utilizes in-line or on-line analytical tools to monitor and control manufacturing processes in real-time. google.combeilstein-journals.orgsynzeal.comnih.govnih.gov For the synthesis of derivatives of this compound, PAT could be implemented using techniques such as Near-Infrared (NIR) or Raman spectroscopy to monitor the consumption of reactants and the formation of products. beilstein-journals.org

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for obtaining detailed mechanistic information about chemical reactions. youtube.com By monitoring the reaction directly in the NMR tube, it is possible to identify and characterize reactive intermediates and determine reaction kinetics. youtube.com This can provide valuable insights for optimizing reaction conditions and improving yields.

Hyphenated spectroscopic techniques , such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are essential for the detailed analysis of complex reaction mixtures. nih.gov These techniques combine the separation power of chromatography with the identification capabilities of mass spectrometry, allowing for the comprehensive characterization of all components in a reaction, including impurities and byproducts. nih.gov

Spectroscopic TechniqueApplication in SynthesisInformation Gained
Process Analytical Technology (PAT)Real-time monitoring of reaction progressProcess control and optimization, ensuring consistent product quality
In-situ NMR SpectroscopyMechanistic studies of derivatization reactionsIdentification of intermediates, determination of reaction kinetics
Hyphenated Techniques (LC-MS, GC-MS)Detailed analysis of reaction mixturesComprehensive product and impurity profiling

Q & A

Basic: What are the recommended synthetic routes for Methyl 4-(aminomethyl)-2-methoxybenzoate, and how can reaction conditions be optimized for yield?

Methodological Answer:
A common approach involves hydrolyzing ester precursors under basic conditions. For example, describes a synthesis of a structurally related benzoate derivative using aqueous LiOH (1 M) to hydrolyze a methyl ester group at 45°C for 1 hour, achieving quantitative yields . Key optimization factors include:

  • Base concentration : Higher molarity (e.g., 1 M LiOH) ensures complete deprotection.
  • Temperature : Mild heating (40–50°C) balances reaction speed and side-product minimization.
  • Precursor solubility : Use polar aprotic solvents (e.g., THF or DMF) to enhance reagent mixing.
    Monitoring reaction progress via TLC or HPLC is critical. For this compound, protecting the aminomethyl group (e.g., with Boc) during ester hydrolysis may prevent undesired side reactions.

Basic: What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H/13C NMR can confirm the presence of the methoxy group (δ ~3.8–4.0 ppm for OCH3), aminomethyl (-CH2NH2, δ ~2.8–3.2 ppm), and ester carbonyl (δ ~165–170 ppm) .
  • X-ray Crystallography : demonstrates the utility of crystallography for resolving substituent positions in methoxybenzoate derivatives, particularly for confirming steric effects of the aminomethyl group .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., C10H13NO3: calc. 195.09 g/mol) and fragmentation patterns.

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:
highlights hazards for structurally similar compounds, including acute toxicity (Category 4 for oral/dermal/inhalation exposure). Key protocols:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods during weighing/synthesis to avoid inhalation .
  • First Aid : Immediate decontamination with water for skin contact; seek medical attention if ingested .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents (general guidance from for benzoate derivatives) .

Advanced: How is this compound utilized as a building block in medicinal chemistry?

Methodological Answer:
identifies its role as a precursor to Eprosartan , an angiotensin II receptor antagonist. The aminomethyl group enables functionalization via:

  • Amide coupling : Reacting with carboxylic acids (e.g., using EDC/HOBt) to generate bioactive analogs.
  • Schiff base formation : Condensation with aldehydes/ketones for metal-chelating agents .
    Structure-activity relationship (SAR) studies often modify the methoxy group to modulate lipophilicity and bioavailability.

Advanced: What strategies are used to evaluate the biological activity of this compound derivatives?

Methodological Answer:
and suggest:

  • Receptor Binding Assays : Radioligand displacement assays (e.g., dopamine D2 or serotonin 5-HT3 receptors) quantify affinity (IC50 values). For example, benzamide derivatives in were tested for antiemetic potential via competitive binding .
  • Enzyme Inhibition : Fluorogenic substrates or colorimetric assays (e.g., for kinases) measure inhibition potency.
  • Cell-Based Models : Cytotoxicity screening (MTT assay) and apoptosis markers (caspase-3 activation) assess therapeutic potential .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Discrepancies may arise from assay variability (e.g., cell line differences, buffer pH). Methodological solutions include:

  • Standardized Assay Conditions : Use common reference compounds (e.g., positive controls from ) to calibrate receptor binding experiments .
  • Dose-Response Curves : Perform full concentration ranges (e.g., 1 nM–100 µM) to confirm potency trends.
  • Computational Validation : Molecular docking (e.g., AutoDock Vina) predicts binding modes to receptors, reconciling structural vs. functional data .

Advanced: What computational approaches are used to study interactions between this compound and biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Analyze stability of ligand-receptor complexes (e.g., 100-ns simulations in GROMACS) to identify key residues for binding .
  • QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to predict activity across derivative libraries .
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO/LUMO energies) to explain reactivity trends in functionalization reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.